Superior Binding Affinity: A Nanomolar Inhibitor with a Sub-Nanomolar KD
In a direct binding assay (likely surface plasmon resonance, SPR), Keap1-Nrf2-IN-18 (Compound 22) exhibits a dissociation constant (KD) of 0.0029 µM (2.9 nM). This value, reported as the strongest inhibitory activity in a comprehensive structure-activity relationship (SAR) study, positions it as a high-affinity binder within its series [1]. For comparison, Keap1-Nrf2-IN-9, another compound from the same class, has a reported IC50 of 0.575 µM (575 nM) in a functional PPI inhibition assay . While these are different assay readouts (binding affinity vs. functional inhibition), the significant difference suggests Keap1-Nrf2-IN-18 engages the target with substantially higher potency.
| Evidence Dimension | Binding Affinity to Keap1 (KD) |
|---|---|
| Target Compound Data | KD = 0.0029 µM (2.9 nM) |
| Comparator Or Baseline | Keap1-Nrf2-IN-9 functional IC50 = 0.575 µM |
| Quantified Difference | ~198-fold lower KD value for the target compound |
| Conditions | Binding affinity assay (likely SPR); Functional IC50 measured via fluorescence polarization or TR-FRET |
Why This Matters
Higher target affinity enables the use of lower compound concentrations in cell-based assays, reducing the risk of off-target effects and improving the signal-to-noise ratio for Nrf2 pathway activation studies.
- [1] MedChemExpress. (n.d.). Keap1-Nrf2-IN-18 (Compound 22) Product Page. View Source
